molecular formula C20H21N3O3 B3165738 (2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine CAS No. 902938-89-0

(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine

Cat. No. B3165738
CAS RN: 902938-89-0
M. Wt: 351.4 g/mol
InChI Key: DDBFRXTXWAOWRN-UHFFFAOYSA-N
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Description

“(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine” is a compound that has been studied for its potential therapeutic applications . It is a ligand for Alpha1-Adrenergic Receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Molecular Structure Analysis

The compound has been subject to comparative analysis with structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists . In silico docking and molecular dynamics simulations have been used to study the compound .

Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Dopamine D2 receptor (D2R) ligands play a crucial role in treating neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. Compounds with high D2R affinity, such as those with piperazine and benzofuran components, are pivotal in pharmacological interventions for these conditions. Piperazine derivatives, in particular, are noted for their therapeutic potential due to their ability to modulate dopaminergic pathways, which are fundamental in the pathophysiology of various neuropsychiatric disorders (Jůza et al., 2022).

Antimicrobial Applications of Benzofuran Derivatives

Benzofuran derivatives, including those combined with piperazine structures, exhibit significant antimicrobial properties. This scaffold has been identified as a promising pharmacophore in the development of new antimicrobial agents, addressing the global challenge of antibiotic resistance. Benzofuran and its derivatives demonstrate a broad spectrum of biological and pharmacological applications, particularly in treating microbial diseases. Their unique structural features make them a privileged structure in drug discovery for efficient antimicrobial candidates (Hiremathad et al., 2015).

Piperazine Derivatives in Drug Development

Piperazine, a heterocyclic moiety, is fundamental in the rational design of drugs, exhibiting a wide range of therapeutic uses. Piperazine derivatives have been explored for their potential in treating conditions such as depression, psychosis, anxiety, and more. The flexibility of the piperazine scaffold allows for significant variability in pharmacokinetic and pharmacodynamic properties, contributing to the development of new molecules with optimized therapeutic profiles (Rathi et al., 2016).

Synthesis and Bioactivity of Benzofuran Derivatives

Benzofuran compounds are known for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The synthesis of benzofuran derivatives, especially those incorporating piperazine moieties, has been a focus of recent research, aiming to harness these bioactivities for therapeutic applications. The structural complexity and bioactivity of benzofuran derivatives make them potential candidates for natural drug lead compounds (Miao et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-ARs, by acting as a ligand . It binds to these receptors, which are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The binding affinity of this compound for alpha1-adrenergic receptors ranges from 22 nM to 250 nM .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with α1-ARs can influence these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The compound’s action results in changes at the molecular and cellular level. By binding to α1-ARs, it can influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . This can have therapeutic effects in the treatment of various disorders, as mentioned earlier.

properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-9-5-3-7-15(17)22-10-12-23(13-11-22)20(24)19-18(21)14-6-2-4-8-16(14)26-19/h2-9H,10-13,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBFRXTXWAOWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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